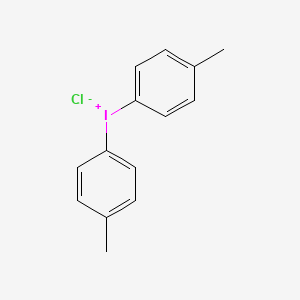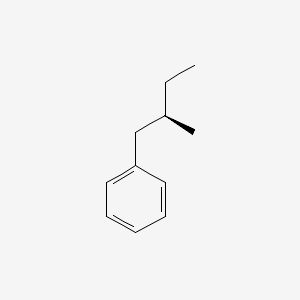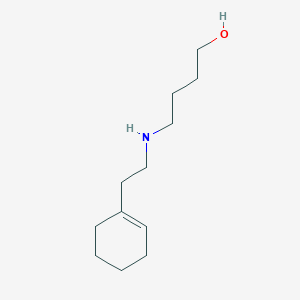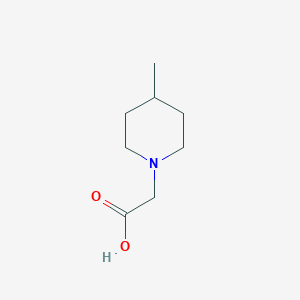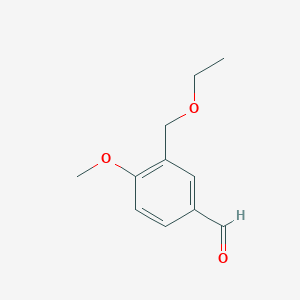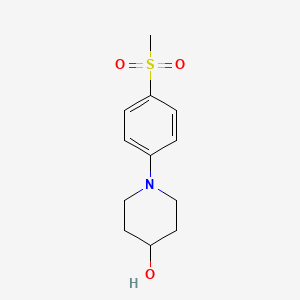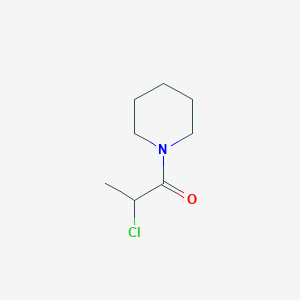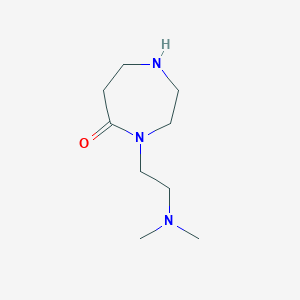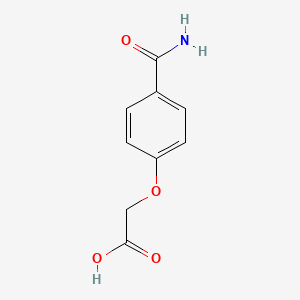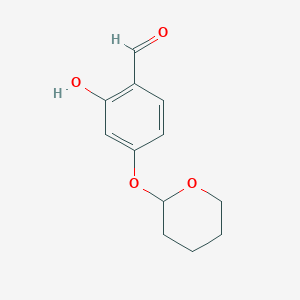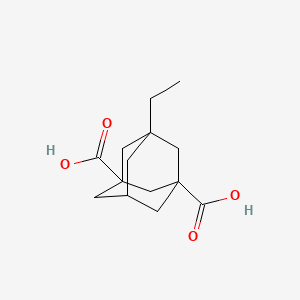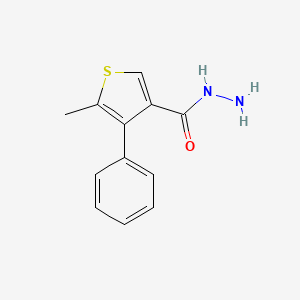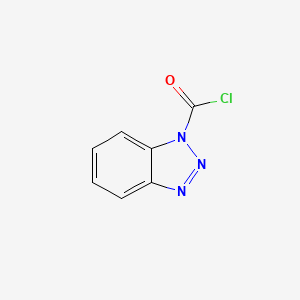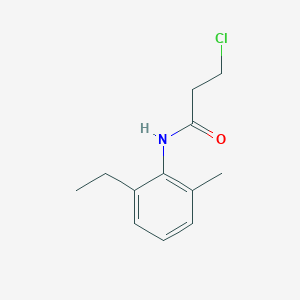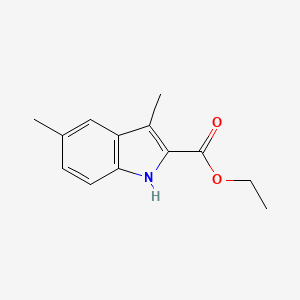
ethyl 3,5-dimethyl-1H-indole-2-carboxylate
描述
Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 . It is a derivative of indole, a heterocyclic compound that plays a significant role in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including ethyl 3,5-dimethyl-1H-indole-2-carboxylate, has been a subject of interest in recent years . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, among others .Molecular Structure Analysis
The InChI code for ethyl 3,5-dimethyl-1H-indole-2-carboxylate is 1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 . The structure of similar compounds has been established by X-ray crystal structure analysis .Physical And Chemical Properties Analysis
Ethyl 3,5-dimethyl-1H-indole-2-carboxylate has a molecular weight of 217.26 . It is recommended to be stored at a temperature between 28°C .科学研究应用
-
Pharmaceutical Research
- Indole derivatives, including ethyl 3,5-dimethyl-1H-indole-2-carboxylate, are often used in pharmaceutical research due to their biologically active properties .
- They have been found to be effective in the treatment of various disorders in the human body, including cancer and microbial infections .
- The methods of application or experimental procedures vary widely depending on the specific research context. In general, these compounds are synthesized in a laboratory setting and then tested using various in vitro and in vivo models .
- The outcomes of these studies also vary, but many have found that indole derivatives show promising results as potential therapeutic agents .
-
Synthesis of Other Compounds
- Ethyl 3,5-dimethyl-1H-indole-2-carboxylate can be used as a reactant for the preparation of other compounds .
- These include CRTH2 receptor antagonists, indoleamine 2,3-dioxygenase (IDO) inhibitors, cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and antiproliferative agents against human leukemia K562 cells .
- The specific methods of application or experimental procedures would depend on the compound being synthesized .
- The results or outcomes obtained would also depend on the specific compound being synthesized .
-
Antiviral Activity
- Indole derivatives have shown potential as antiviral agents .
- For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- These compounds showed inhibitory activity against influenza A and CoxB3 virus .
- The specific methods of application or experimental procedures would depend on the specific research context .
-
Anti-inflammatory Activity
- Indole derivatives also possess anti-inflammatory properties .
- They have been used in the development of drugs for the treatment of various inflammatory disorders .
- The methods of application or experimental procedures vary widely depending on the specific research context .
- The outcomes of these studies also vary, but many have found that indole derivatives show promising results as potential therapeutic agents .
-
Anticancer Activity
- Indole derivatives, including 2,3-Dimethylindoles and tetrahydrocarbazoles, have shown anticancer properties against various cancer cell lines .
- The methods of application or experimental procedures vary widely depending on the specific research context .
- The outcomes of these studies also vary, but many have found that indole derivatives show promising results as potential therapeutic agents .
-
Antioxidant Activity
- Indole derivatives also possess antioxidant properties .
- They have been used in the development of drugs for the treatment of various disorders related to oxidative stress .
- The methods of application or experimental procedures vary widely depending on the specific research context .
- The outcomes of these studies also vary, but many have found that indole derivatives show promising results as potential therapeutic agents .
-
Anti-HIV Activity
- Indole derivatives have shown potential as anti-HIV agents .
- They have been used in the development of drugs for the treatment of HIV .
- The methods of application or experimental procedures vary widely depending on the specific research context .
- The outcomes of these studies also vary, but many have found that indole derivatives show promising results as potential therapeutic agents .
-
Antimicrobial Activity
- Indole derivatives also possess antimicrobial properties .
- They have been used in the development of drugs for the treatment of various microbial infections .
- The methods of application or experimental procedures vary widely depending on the specific research context .
- The outcomes of these studies also vary, but many have found that indole derivatives show promising results as potential therapeutic agents .
-
Antitubercular Activity
- Indole derivatives, including 2,3-Dimethylindoles and tetrahydrocarbazoles, have shown antitubercular properties .
- The methods of application or experimental procedures vary widely depending on the specific research context .
- The outcomes of these studies also vary, but many have found that indole derivatives show promising results as potential therapeutic agents .
-
Antidiabetic Activity
- Indole derivatives also possess antidiabetic properties .
- They have been used in the development of drugs for the treatment of diabetes .
- The methods of application or experimental procedures vary widely depending on the specific research context .
- The outcomes of these studies also vary, but many have found that indole derivatives show promising results as potential therapeutic agents .
-
Antimalarial Activity
- Indole derivatives have shown potential as antimalarial agents .
- They have been used in the development of drugs for the treatment of malaria .
- The methods of application or experimental procedures vary widely depending on the specific research context .
- The outcomes of these studies also vary, but many have found that indole derivatives show promising results as potential therapeutic agents .
-
Anticholinesterase Activity
- Indole derivatives also possess anticholinesterase properties .
- They have been used in the development of drugs for the treatment of various disorders related to cholinesterase .
- The methods of application or experimental procedures vary widely depending on the specific research context .
- The outcomes of these studies also vary, but many have found that indole derivatives show promising results as potential therapeutic agents .
未来方向
The future directions for research on ethyl 3,5-dimethyl-1H-indole-2-carboxylate and similar compounds are likely to focus on their synthesis and potential applications in medicine and other fields. The importance of indole derivatives in natural products and drugs suggests that they will continue to be a significant area of research .
属性
IUPAC Name |
ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBSEOUZZDHRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408451 | |
| Record name | ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |
CAS RN |
16423-76-0 | |
| Record name | ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

